Stachybocin C
Description
Properties
Molecular Formula |
C52H70N2O11 |
|---|---|
Molecular Weight |
899.1 g/mol |
IUPAC Name |
(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-6-[(2R,3S,7R,8R,8aS)-2,3,4'-trihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]hexanoic acid |
InChI |
InChI=1S/C52H70N2O11/c1-26-12-14-38-47(3,4)40(58)16-17-49(38,7)51(26)21-30-36(56)20-29-33(42(30)64-51)25-54(45(29)61)34(46(62)63)11-9-10-18-53-24-32-28(44(53)60)19-35(55)31-22-52(65-41(31)32)27(2)13-15-39-48(5,6)43(59)37(57)23-50(39,52)8/h19-20,26-27,34,37-40,43,55-59H,9-18,21-25H2,1-8H3,(H,62,63)/t26-,27-,34+,37-,38?,39?,40-,43-,49+,50+,51-,52-/m1/s1 |
InChI Key |
GBUQOBUNFQDAQG-CRDDFVEESA-N |
Isomeric SMILES |
C[C@@H]1CCC2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CN(C5=O)[C@@H](CCCCN6CC7=C8C(=C(C=C7C6=O)O)C[C@@]9(O8)[C@@H](CCC1[C@@]9(C[C@H]([C@H](C1(C)C)O)O)C)C)C(=O)O)O)(CC[C@H](C2(C)C)O)C |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)C(CCCCN6CC7=C8C(=C(C=C7C6=O)O)CC9(O8)C(CCC1C9(CC(C(C1(C)C)O)O)C)C)C(=O)O)O)C)O)(C)C |
Synonyms |
stachybocin C STB C |
Origin of Product |
United States |
Preparation Methods
Seed Media Composition and Preparation
A seed medium optimized for initial fungal growth consists of the following components (w/v):
-
Glucose: 1%
-
Dextrine: 1%
-
Yeast extract: 0.5%
-
Casein hydrolysate: 0.5%
-
Celite: 1%
-
Calcium carbonate (CaCO₃): 0.1%
The pH is adjusted to 6.5 prior to sterilization. Four 500 mL Erlenmeyer flasks containing 400 mL of the medium are inoculated with a loopful of fungal stock and incubated at 26°C for 72 hours on a rotary shaker operating at 200 rpm.
Production Media Optimization
The production medium, designed to maximize this compound yield, comprises:
-
Glucose: 2%
-
Peptone: 1%
-
Corn steep liquor: 1%
-
Potassium dihydrogen phosphate (KH₂PO₄): 0.2%
-
Magnesium sulfate heptahydrate (MgSO₄·7H₂O): 0.1%
-
Celite: 1%
This medium supports a 3-day fermentation period at 26°C with agitation at 200 rpm. Celite, an inert diatomaceous earth, is incorporated to enhance fungal adherence and secondary metabolite secretion.
Fermentation Process and Metabolite Monitoring
Inoculation and Fermentation Parameters
A 4 mL aliquot of the seed culture is transferred to 100 production flasks, each containing 100 mL of the production medium. Fermentation proceeds for 72 hours, during which mycelial growth and metabolite production are monitored. Packed cell volume (PCV) measurements, obtained by centrifuging 10 mL of broth at 3,000 rpm for 10 minutes, indicate biomass accumulation.
Time-Course Analysis of Stachybocin Production
HPLC analysis reveals that this compound production parallels fungal growth, peaking at 34 μg/mL after 72 hours. The biosynthesis of this compound occurs concomitantly with stachybocins A (147 μg/mL) and B (41 μg/mL), suggesting shared biosynthetic pathways.
Table 1: Fermentation Timeline and Metabolite Yields
| Time (Days) | PCV (%) | Stachybocin A (μg/mL) | Stachybocin B (μg/mL) | This compound (μg/mL) |
|---|---|---|---|---|
| 1 | 15 | 25 | 8 | 6 |
| 2 | 32 | 89 | 22 | 18 |
| 3 | 40 | 147 | 41 | 34 |
Extraction and Primary Purification
Broth Filtration and Acid-Base Partitioning
Post-fermentation, the culture broth is filtered through diatomaceous earth to remove mycelia and celite. The filtrate is acidified to pH 2 using hydrochloric acid (HCl) and subjected to ethyl acetate (EtOAc) extraction (5 L EtOAc per 8 L filtrate). The organic phase is back-extracted with alkaline water (pH 9) to isolate ionizable compounds, followed by re-acidification to pH 2 and a second EtOAc extraction.
Alumina Column Chromatography
The crude extract (9 g) is dissolved in methanol and loaded onto an alumina column (400 mL bed volume). Elution with a gradient of 80% to 50% methanol separates stachybocins A and C from B. Active fractions are pooled, concentrated under reduced pressure, and further purified via silica gel chromatography.
Silica Gel Chromatography and Final Isolation
Solvent System Optimization
Silica gel columns (400 mL bed volume) are eluted with a chloroform-methanol-acetic acid (10:3:0.1) solvent system. This polar mobile phase resolves this compound (Rf = 0.42) from A (Rf = 0.38) and B (Rf = 0.55).
Table 2: Chromatographic Parameters for Stachybocin Isolation
| Compound | Column Type | Eluent System | Retention Volume (mL) | Yield (mg) |
|---|---|---|---|---|
| Stachybocin A | Silica gel | CHCl₃-MeOH-AcOH (10:3:0.1) | 120–150 | 120 |
| Stachybocin B | Silica gel | CHCl₃-MeOH-AcOH (10:3:0.1) | 180–210 | 39 |
| This compound | Silica gel | CHCl₃-MeOH-AcOH (10:3:0.1) | 150–180 | 56 |
Crystallization and Purity Assessment
Final purification involves recrystallization from methanol-diethyl ether (1:5), yielding this compound as a white powder. Purity is confirmed via HPLC (98.5%) using a Shodex C18 column (4.6 × 150 mm) with acetonitrile-0.01 M phosphate buffer (50:50, pH 7.6) at 218 nm.
Challenges and Methodological Considerations
Q & A
Q. What systematic approaches are recommended for identifying and synthesizing existing literature on Stachybocin C?
Researchers should employ Boolean search strategies across multiple databases (e.g., PubMed, Web of Science) to ensure precision and recall, avoiding over-reliance on Google Scholar due to its limited reproducibility and lack of advanced search filters . A structured framework like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) can refine search queries for targeted results . Document search terms, inclusion/exclusion criteria, and database selection to enhance transparency .
Q. How should hypotheses about this compound’s bioactivity be formulated to ensure testability?
Hypotheses must derive logically from gaps in existing literature. For example: “Due to this compound’s structural similarity to known antifungal agents (e.g., amphotericin B), we hypothesize it disrupts fungal membrane integrity via ergosterol binding.” Avoid vague statements; instead, link molecular mechanisms to measurable outcomes (e.g., MIC values, membrane permeability assays). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypothesis viability .
Q. What statistical methods are appropriate for initial dose-response studies of this compound?
For preliminary assays (e.g., IC₅₀ determination), use non-linear regression models (e.g., Hill equation) to fit dose-response curves. Include measures of variability (e.g., standard error, confidence intervals) and validate assumptions (e.g., normality) with Shapiro-Wilk tests. Consult a statistician during experimental design to avoid Type I/II errors .
Advanced Research Questions
Q. How can researchers address contradictions in published data on this compound’s mechanism of action?
Conduct a sensitivity analysis to identify variables influencing divergent results (e.g., assay conditions, solvent effects). For example, discrepancies in binding affinity may arise from variations in buffer pH or temperature. Replicate experiments under standardized protocols and perform meta-analyses to quantify heterogeneity across studies . Use tools like PRISMA guidelines to systematically evaluate bias and confounders .
Q. What experimental designs optimize the characterization of this compound’s pharmacokinetic properties?
Employ a crossover design for in vivo studies to control inter-subject variability. Use LC-MS/MS for plasma concentration profiling, ensuring calibration curves meet FDA validation criteria (e.g., R² > 0.99, accuracy ±15%). Include negative controls (e.g., vehicle-only groups) and power analyses to determine sample sizes .
Q. How should researchers balance throughput and accuracy in high-throughput screening (HTS) of this compound derivatives?
Prioritize orthogonal assays: use rapid fluorescence-based assays for primary screening (e.g., ATPase activity) and validate hits with lower-throughput but higher-accuracy methods (e.g., isothermal titration calorimetry). Apply machine learning (e.g., random forest models) to predict false positives and optimize compound libraries .
Methodological Guidance Tables
Q. Table 1: Recommended Databases for this compound Literature Reviews
Q. Table 2: Statistical Tests for Common this compound Assays
| Assay Type | Recommended Test | Considerations |
|---|---|---|
| Cytotoxicity (IC₅₀) | Non-linear regression (Hill equation) | Validate model fit with AIC/BIC |
| Binding kinetics | One-site vs. two-site competitive models | Use F-test for model comparison |
| Gene expression (qPCR) | ΔΔCq method with bootstrap resampling | Normalize to housekeeping genes |
| Source: Clinical Chemistry guidelines |
Key Considerations for Reproducibility
- Data Transparency : Share raw datasets, instrument settings, and software versions (e.g., NMR acquisition parameters) via repositories like Zenodo .
- Synthesis Protocols : Document reaction conditions (e.g., solvent purity, catalyst lot numbers) to mitigate batch-to-batch variability .
- Ethical Compliance : For in vivo studies, justify sample sizes using ARRIVE guidelines and disclose IACUC approval codes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
